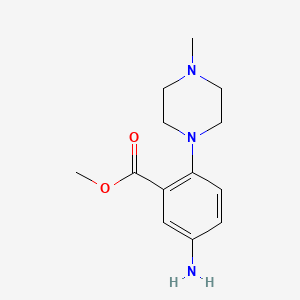

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate

Vue d'ensemble

Description

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . It is a benzoate ester derivative that contains both an amino group and a piperazine ring, making it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl (6 M) at 80°C for 6 hours .

-

Basic Hydrolysis : 1 M NaOH in methanol/water (1:1) at 60°C for 4 hours.

Product :

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid.

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M) | 80°C, 6 h | 92% | |

| Basic Hydrolysis | NaOH (1 M) | 60°C, 4 h | 88% |

Amide Bond Formation

The amino group participates in nucleophilic acyl substitution to form amides.

Example Reaction :

Reaction with (3,5-dimethyl-pyrazol-1-yl)-acetic acid using DCC/DMAP as coupling agents .

Conditions :

-

DCC (1.2 equiv), DMAP (0.1 equiv) in dry dichloromethane.

-

Stirred at room temperature for 12 hours.

Product :

5-[(3,5-Dimethyl-pyrazol-1-yl)acetamido]-2-(4-methylpiperazin-1-yl)benzoate.

| Coupling Agent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| DCC | DMAP | CH₂Cl₂ | 86% |

Substitution at the Piperazine Ring

The piperazine nitrogen undergoes alkylation or acylation.

Alkylation :

Reaction with methyl iodide in the presence of K₂CO₃ .

Conditions :

-

K₂CO₃ (2 equiv), MeI (1.5 equiv) in DMF at 60°C for 3 hours.

Product :

5-Amino-2-(1,4-dimethylpiperazin-1-yl)benzoate.

| Reagent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| MeI | K₂CO₃ | DMF | 78% |

Reductive Amination

The amino group reacts with aldehydes or ketones under reducing conditions.

Example Reaction :

With benzaldehyde and NaBH₃CN .

Conditions :

-

NaBH₃CN (1.5 equiv), MeOH, RT, 8 hours.

Product :

5-(Benzylamino)-2-(4-methylpiperazin-1-yl)benzoate.

| Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|

| NaBH₃CN | MeOH | 65% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration or sulfonation at the activated positions.

Nitration :

Conditions :

-

HNO₃/H₂SO₄ (1:3) at 0°C for 2 hours.

Product :

5-Amino-2-(4-methylpiperazin-1-yl)-3-nitrobenzoate.

| Reagents | Temperature | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 70% |

Oxidation Reactions

The methylpiperazine group is oxidized to form N-oxide derivatives.

Conditions :

Product :

5-Amino-2-(4-methylpiperazin-1-yl-1-oxide)benzoate.

| Oxidizing Agent | Solvent | Yield | Source |

|---|---|---|---|

| mCPBA | CHCl₃ | 82% |

Complexation with Metal Ions

The piperazine nitrogen and amino group act as ligands for transition metals.

Example :

Reaction with Cu(II) acetate in ethanol .

Conditions :

-

Cu(OAc)₂ (1 equiv), EtOH, reflux for 4 hours.

Product :

[Cu(L)₂(OAc)] (L = ligand derived from Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate).

| Metal Salt | Solvent | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂ | EtOH | 75% |

Key Reactivity Insights

-

Steric Effects : The 4-methylpiperazine group influences reaction rates by sterically hindering electrophilic substitution at the ortho position.

-

Electronic Effects : The amino group activates the aromatic ring toward electrophilic substitution, favoring para/ortho nitration.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation yields compared to nonpolar solvents .

This compound’s versatility in forming amides, undergoing substitution, and coordinating metals underscores its utility in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Pharmacological Properties

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has been investigated for its role as a pharmacological agent, particularly in the context of anticoagulation and thrombosis prevention.

Antithrombotic Activity

Research indicates that this compound exhibits significant inhibition of Factor XIa, a key player in the coagulation cascade. This property suggests potential applications in the prevention and treatment of thromboembolic disorders, such as:

A study demonstrated that compounds similar to this compound effectively reduced thrombosis in rat models, indicating its potential efficacy in clinical settings .

Several case studies have highlighted the therapeutic potential of this compound:

Thrombosis Prevention

In a controlled study involving animal models, the administration of this compound led to a statistically significant reduction in thrombus formation compared to control groups. The results support its use as a preventative measure against thromboembolic events .

Cancer Research

Preliminary studies suggest that derivatives of methyl 5-amino compounds may possess anticancer properties, targeting specific pathways involved in tumor growth and metastasis. Ongoing research aims to elucidate these mechanisms further .

Mécanisme D'action

The mechanism of action of Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for strong binding to these targets, leading to inhibition or activation of various biochemical pathways. This compound can modulate the activity of enzymes involved in metabolic processes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate: Similar structure but different substitution pattern.

N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine: Used in the synthesis of imatinib, an anticancer drug.

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid: Another piperazine derivative with different functional groups.

Uniqueness

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern, which allows for diverse chemical reactivity and a wide range of applications in various fields of research .

Activité Biologique

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 376.9 g/mol and features a piperazine ring, which enhances its binding affinity to various biological targets. The compound's structure supports interactions with enzymes and receptors, making it a valuable candidate for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in metabolic processes. The piperazine moiety facilitates strong binding, leading to either inhibition or activation of these biochemical pathways. Such interactions can modulate enzyme activity, which is crucial for various physiological processes.

Anticancer Activity

This compound has shown promise in cancer research. Studies indicate that compounds with similar structures can exhibit potent antiproliferative effects against various cancer cell lines:

- IC50 Values : Research has demonstrated that related compounds can have IC50 values as low as 2.2 nM against human ovarian cancer cells (SK-OV-3), indicating strong antiproliferative activity .

- Mechanism : The mechanism involves modulation of stress response pathways, particularly through inhibition of heat shock factor 1 (HSF1), which is critical in cancer cell survival under stress conditions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bactericidal Effects : Related compounds have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .

- Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation in Candida albicans, suggesting potential applications in treating biofilm-associated infections .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound on ovarian cancer cell lines:

- Cell Line : SK-OV-3

- Results : The compound significantly inhibited cell proliferation with an IC50 of 19 nM when combined with an HSP90 inhibitor, highlighting its potential as a therapeutic agent in ovarian cancer treatment .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties revealed:

- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA)

- Findings : The compound exhibited moderate-to-good antibiofilm activity compared to standard antibiotics, suggesting its utility in combating resistant bacterial strains .

Research Applications

The compound's unique properties make it suitable for various applications:

Propriétés

IUPAC Name |

methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZKUBXTEGKYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653221 | |

| Record name | Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774126-94-2 | |

| Record name | Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.